MI-2 is a potent, irreversible, small molecule inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). [, , ] It is a valuable tool in scientific research to study MALT1 function and its role in various diseases. [] MI-2 exhibits selectivity for MALT1 over other caspases and demonstrates significant anti-tumor activity in preclinical models of B-cell lymphoma. [, ]
Mechanism of Action
MI-2 acts by covalently binding to the catalytic cysteine residue within the active site of MALT1, leading to irreversible inhibition of its protease activity. [, ] This inhibition disrupts the CARD11/Bcl10/MALT1 (CBM) signalosome, a key signaling complex responsible for NF-κB activation downstream of the B-cell receptor and Toll-like receptor pathways. [, , ] By blocking MALT1's proteolytic function, MI-2 prevents the cleavage of downstream substrates like A20, CYLD, and RelB, ultimately suppressing NF-κB signaling. [, ] Consequently, MI-2 effectively inhibits the proliferation and survival of ABC-DLBCL cells, especially those harboring mutations upstream of MALT1 in the BCR or TLR pathways, such as CD79A/B, CARD11, and MYD88. [, ]
Applications
Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL): MI-2 potently inhibits the growth of ABC-DLBCL cells in vitro and in vivo, particularly in those harboring mutations upstream of MALT1 in the BCR or TLR pathways. [, , , , ] This suggests its potential as a single-agent therapy for ABC-DLBCL. [, , ]
Overcoming resistance to other therapies: MI-2 demonstrates synergistic effects when combined with other anti-cancer agents, such as the BTK inhibitor ibrutinib, chemotherapy drugs like doxorubicin, PI3K inhibitors (e.g., BKM120), and BH3 mimetics (e.g., ABT-737). [, , ] These findings suggest MI-2 could be used in combination therapies to enhance treatment efficacy and overcome resistance mechanisms in ABC-DLBCL.
Other B-cell malignancies: MI-2 shows potential for use in other B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), given their dependence on BCR signaling. [, ]
Immune modulation in solid tumors: Recent studies suggest that MALT1 inhibition can modulate the tumor microenvironment by reprogramming regulatory T cells (Tregs). [, , ] MI-2, through its ability to inhibit MALT1, may potentiate the efficacy of immune checkpoint therapies like anti-PD-1 in solid tumors. [, ]
Future Directions
Optimization of MI-2: Further research is needed to optimize MI-2's pharmacokinetic properties and enhance its clinical suitability. []
Addressing potential toxicity: Preclinical studies suggest potential toxicity associated with prolonged MALT1 inhibition, particularly related to autoimmune reactions due to effects on Tregs. [, , , ] Careful monitoring and management of potential immune-related adverse events will be essential in clinical development.
Related Compounds
Mepazine
Compound Description: Mepazine is a phenothiazine derivative historically recognized for its antipsychotic properties. It has been identified as a reversible, allosteric inhibitor of MALT1 protease activity. [, , , ]
Relevance: Mepazine's identification as a MALT1 inhibitor, alongside its well-established pharmacokinetic and safety profiles, sparked interest in exploring it and similar compounds as potential cancer treatments. This discovery highlighted the potential of repurposing existing drugs with known safety profiles for new therapeutic applications. Compared to MI-2, which acts as an irreversible inhibitor, mepazine's reversible binding to MALT1 presents a different approach to modulating MALT1 activity. [, , , ]
Thioridazine
Compound Description: Thioridazine belongs to the phenothiazine class of drugs, primarily known for its antipsychotic effects. Research has shown that thioridazine, similar to mepazine, exhibits reversible inhibitory activity against MALT1. [, ]
Relevance: The identification of thioridazine as a MALT1 inhibitor further supports the potential of phenothiazines as a source for developing novel MALT1-targeting agents. The discovery of thioridazine and mepazine as MALT1 inhibitors, both with a history of clinical use, provided a rationale for developing new phenothiazine derivatives with improved potency and reduced neurological side effects. Like mepazine, thioridazine offers an alternative mechanism of MALT1 inhibition compared to MI-2, highlighting the diverse approaches to targeting this protein. [, ]
Promazine
Compound Description: Promazine, another member of the phenothiazine drug family, has traditionally been used for its antipsychotic properties. Studies have revealed its capability to inhibit MALT1, similar to other phenothiazines like mepazine and thioridazine. []
Relevance: The discovery of promazine as a MALT1 inhibitor reinforces the potential of this drug class for repurposing in cancer treatment. Promazine's inclusion in MALT1 research, alongside mepazine and thioridazine, underscores the value of exploring existing drug libraries for new therapeutic targets. Its shared mechanism with other phenothiazines contrasts with the irreversible inhibition by MI-2, providing a basis for investigating different MALT1 inhibition strategies. []
Z-VRPR-FMK
Compound Description: Z-VRPR-FMK is a peptide-based inhibitor that directly targets the catalytic pocket of MALT1, effectively blocking its protease activity. [, , ]
Ibrutinib
Compound Description: Ibrutinib is an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the BCR signaling pathway upstream of MALT1. [, , , , , ]
Relevance: Ibrutinib is often used as a comparator or in combination with MALT1 inhibitors like MI-2 in preclinical studies. While effective in some B-cell malignancies, resistance to ibrutinib can emerge, highlighting the need for alternative strategies like MALT1 inhibition. Investigating combinations of ibrutinib and MALT1 inhibitors like MI-2 could lead to more effective therapies and potentially overcome ibrutinib resistance, particularly in cases where MALT1 activity remains elevated despite BTK inhibition. [, , , , , ]
Venetoclax
Compound Description: Venetoclax is a BH3 mimetic that selectively inhibits BCL2, a protein often overexpressed in various cancers, including lymphomas. []
Relevance: Venetoclax is explored as a combinatorial partner with MALT1 inhibitors, including MI-2, to enhance anti-tumor activity in B-cell malignancies. This combination strategy aims to target both BCR signaling and the intrinsic apoptotic pathway to achieve greater efficacy. The synergistic potential of venetoclax and MALT1 inhibitors like MI-2 underlines the importance of targeting multiple pathways in cancers like ABC-DLBCL to overcome resistance and improve treatment outcomes. []
JNJ-67856633 (JNJ-6633)
Compound Description: JNJ-67856633 is another allosteric MALT1 inhibitor that has entered clinical trials for B-cell malignancies. [, ]
Relevance: JNJ-67856633 serves as a benchmark for comparing the potency and efficacy of other MALT1 inhibitors, including MI-2 and SGR-1505. The clinical development of JNJ-67856633 highlights the progress in translating MALT1 inhibitors from bench to bedside. It also provides valuable insights into the clinical activity, safety, and potential biomarkers for this class of drugs, guiding the development of other MALT1 inhibitors like MI-2. [, ]
SGR-1505
Compound Description: SGR-1505 is a potent, orally bioavailable, small molecule allosteric inhibitor of MALT1. []
Relevance: Like MI-2, SGR-1505 targets MALT1 activity and demonstrates anti-proliferative activity in ABC-DLBCL cell lines. Preclinical studies have shown that SGR-1505 effectively inhibits tumor growth both as a single agent and in combination with BTK inhibitors, particularly in models resistant to existing BTK inhibitors. []
9. CTX-177 (ONO-7018) * Compound Description: CTX-177 (later renamed ONO-7018) is a potent and selective small-molecule inhibitor of the MALT1 protease. [, ] * Relevance: Similar to MI-2, CTX-177 has demonstrated preclinical efficacy against various lymphoma models and is being investigated for its potential to overcome acquired resistance to BTK inhibitors. [, ]
AUR-112
Compound Description: AUR-112 is a novel, allosteric MALT1 protease inhibitor designed with a focus on lowering plasma protein binding to improve its pharmacological properties. []
Relevance: Like MI-2, AUR-112 exhibits potent and selective inhibition of MALT1 protease activity and shows antiproliferative effects in ABC-DLBCL cells. The development of AUR-112, with its emphasis on optimizing pharmacokinetic properties, highlights the ongoing efforts to develop best-in-class MALT1 inhibitors for clinical use. It serves as another example of the progress being made in the field and provides a reference point for comparing the properties and potential advantages of different MALT1 inhibitors, including MI-2. []
ABBV-MALT1 and ABBV-525
Compound Description: ABBV-MALT1 is a preclinical small-molecule MALT1 inhibitor, and ABBV-525 is its clinical candidate successor. They are being developed for B-cell malignancies with chronic NF-κB activation, especially those resistant to upstream BCR pathway inhibitors. []
Relevance: Both compounds, like MI-2, highlight MALT1 inhibition as a potential therapeutic strategy for B-cell malignancies with acquired resistance to existing therapies. Their development emphasizes the therapeutic potential of MALT1 inhibition in addressing the unmet need for novel agents in this space, particularly in the context of resistance mechanisms. []
12. M1i-124* Compound Description: M1i-124 is a small molecule MALT1 inhibitor that disrupts the binding of BCL10 and MALT1, effectively blocking both MALT1 scaffold and protease activities. It has demonstrated promising results in preclinical studies, including reducing the viability of diffuse midline glioma (DMG) cells. []* Relevance: While both MI-2 and M1i-124 target MALT1, M1i-124 specifically disrupts the MALT1-BCL10 interaction, offering a different mechanism of action. This highlights the potential for developing various types of MALT1 inhibitors with distinct mechanisms and potentially broader therapeutic applications. []
13. BPI-530616* Compound Description: BPI-530616 is a novel, potent, and orally bioavailable small molecule allosteric inhibitor of MALT1. []* Relevance: BPI-530616, like MI-2, has demonstrated promising antitumor efficacy in preclinical models of DLBCL and positive results in immune-oncology models. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MK319 is an AKR1B10 inhibitor. AKR1B10 has evolved as a tumor marker and promising antineoplastic target. It shares high structural similarity with the diabetes target enzyme aldose reductase (AR).
MK-287, also known as L-680573, is platelet activating factor (PAF) antagonist potentially for the treatment of asthma. MK 287 (L-680,573), a tetrahydrofuran analog, potently inhibited [3H]C18-PAF binding to human platelet, polymorphonuclear leukocyte (PMN) and lung membranes with K1 values of 6.1 +/- 1.5, 3.2 +/- 0.7, and 5.49 +/- 2.3 nM, respectively. The inhibitory effects are stereospecific and competitive.
MK-3281 is a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. It is also an inhibitor with good potency in the HCV subgenomic replication assay and attractive molecular properties suitable for a clinical candidate. The compound caused a consistent decrease in viremia in vivo using the chimeric mouse model of HCV infection.
Ibrexafungerp, also known as SCY-078 or MK-3118, is a novel enfumafungin derivative oral triterpene antifungal approved for the treatment of vulvovaginal candidiasis (VVC), also known as a vaginal yeast infection. It was developed out of a need to treat fungal infections that may have become resistant to echinocandins or azole antifungals. Ibrexafungerp is orally bioavailable compared to the echinocandins [caspofungin], [micafungin], and [anidulafungin]; which can only be administered parenterally. Similar to echinocandins, ibrexafungerp targets the fungal β-1,3-glucan synthase, which is not present in humans, limiting the chance of renal or hepatic toxicity. Ibrexafungerp was granted FDA approval on 1 June 2021. Ibrexafungerp is a Triterpenoid Antifungal. The mechanism of action of ibrexafungerp is as a Glucan Synthase Inhibitor. Ibrexafungerp is an intravenous and orally bioavailable semisynthetic derivative of enfumafungin with potential antifungal activity. Upon administration, ibrexafungerp inhibits beta-1,3-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. This results in weakening of the fungal cell wall, thereby leading to osmotic lysis and eventually fungal cell death. See also: Ibrexafungerp Citrate (active moiety of).
MK-3328 has a favorable potency versus human β-amyloid plaque and has been radiolabeled for further evaluation in in vitro binding and in vivo PET imaging experiments. Studies led to the identification of 17b (MK-3328) as a candidate PET ligand for the clinical assessment of β-amyloid plaque load. MK-3328 is currently being tested for the treatment of Alzheimer's Disease.
MK-3577 is under investigation in clinical trial NCT00868790 (A Study of the Safety and Efficacy of MK-3577 in Participants With Type 2 Diabetes Mellitus (MK-3577-009)).
MK-3697 is an orexin receptor 2 (OX2R) antagonist (Ki = 1.1 nM). It is selective for OX2R over OX1R (Ki = 3,600 nM). MK-3697 decreases active awake time and increases slow wave sleep (SWS) and rapid eye movement (REM) sleep in mice when administered at a dose of 100 mg/kg. It also decreases active awake time and increases phase II SWS in dogs. MK-3697 is a highly potent, orally bioavailable selective orexin 2 receptor antagonists. MK-3697 is also the third insomnia drug, currently being developed by Merck. MK-3697 has Ki = 0.95 nM. Orexin receptor antagonists have demonstrated clinical utility for the treatment of insomnia. In vivo tests results on MK-3697 demonstrated improved stability and TDI profiles as well as excellent sleep efficacy across species.